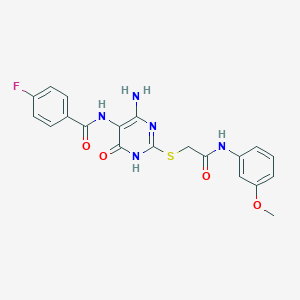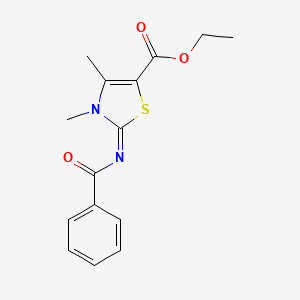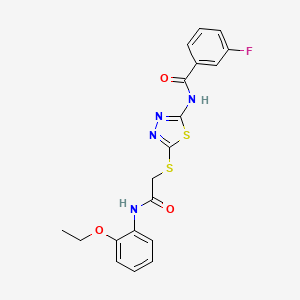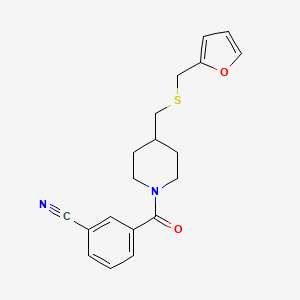
N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied in the field of pharmacology. FIPI has shown promising results in the inhibition of phospholipase D (PLD), which is an important enzyme in the regulation of cellular processes such as membrane trafficking, cytoskeletal rearrangement, and signal transduction.
Mecanismo De Acción
N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide inhibits PLD by binding to the catalytic site of the enzyme. This binding prevents the hydrolysis of phosphatidylcholine to generate phosphatidic acid, which is a key signaling molecule in the regulation of cellular processes. Inhibition of PLD by N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide leads to the alteration of cellular processes such as membrane trafficking, cytoskeletal rearrangement, and signal transduction.
Biochemical and Physiological Effects:
The inhibition of PLD by N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide has been shown to have various biochemical and physiological effects. N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in cancer cells. Inhibition of PLD by N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide has also been shown to reduce amyloid-beta production and tau phosphorylation in Alzheimer's disease models. In cardiovascular disease models, N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide has been shown to reduce atherosclerosis and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide has also been shown to be effective in various disease models, making it a useful tool for studying the role of PLD in disease pathogenesis. However, one limitation of N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide is that it has low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide. One direction is the development of more potent and selective PLD inhibitors. Another direction is the investigation of the role of PLD in other diseases such as diabetes and neurodegenerative diseases. The use of N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide in combination with other therapies is also an area of future research. Overall, the study of N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide and its inhibition of PLD has the potential to lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide involves the reaction of 5-(indoline-1-carbonyl)furan-2-sulfonamide with furan-2-carbaldehyde in the presence of a base. This reaction leads to the formation of the desired product, N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide. The purity of the product can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide has been extensively studied in the field of pharmacology due to its ability to inhibit PLD. PLD is an important enzyme in the regulation of cellular processes such as membrane trafficking, cytoskeletal rearrangement, and signal transduction. Inhibition of PLD by N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide has been shown to have therapeutic potential in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
Propiedades
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-N-(furan-2-ylmethyl)furan-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c21-18(20-10-9-13-4-1-2-6-15(13)20)16-7-8-17(25-16)26(22,23)19-12-14-5-3-11-24-14/h1-8,11,19H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRBMOYIIJNTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)acetonitrile](/img/structure/B2900140.png)
![N-{[2-(2-chlorobenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide](/img/structure/B2900145.png)
![8-fluoro-2-(2-hydroxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2900146.png)
![N-(4-chlorophenyl)-N'-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]urea](/img/structure/B2900147.png)
![N-(1-cyanocyclohexyl)-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2900148.png)
![P-[[2-[[[(5S,8S,10aR)-8-[[[(1S)-4-amino-1-[[(diphenylmethyl)amino]carbonyl]-4-oxobutyl]amino]carbonyl]-3-[8-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-1-oxo-7-octyn-1-yl]decahydro-6-oxopyrrolo[1,2-a][1,5]diazocin-5-yl]amino]carbonyl]-1H-indol-5-yl]difluoromethyl]phosphonic acid](/img/structure/B2900149.png)

![2-methyl-N-(2-methylbenzyl)-5-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-3-sulfonamide](/img/structure/B2900154.png)
![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2900156.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2900158.png)

